molecular formula C12H12N4O4S B5606360 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOIC ACID

4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOIC ACID

Cat. No.: B5606360
M. Wt: 308.32 g/mol
InChI Key: OBYAPZNXTSYATC-UHFFFAOYSA-N
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Description

4-{5-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid is a complex organic compound that features a tetrazole ring substituted with an ethoxy-oxoethyl sulfanyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Ethoxy-Oxoethyl Sulfanyl Group: This step involves the reaction of the tetrazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethoxy-oxoethyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of tetrazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid depends on its specific application:

    Pharmaceuticals: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

    Materials Science: Its electronic properties can be exploited in the design of materials with specific conductive or semiconductive properties.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(2-Methoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-{5-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.

Uniqueness

4-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoic acid is unique due to the combination of its tetrazole ring, ethoxy-oxoethyl sulfanyl group, and benzoic acid moiety. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

4-[5-(2-ethoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-2-20-10(17)7-21-12-13-14-15-16(12)9-5-3-8(4-6-9)11(18)19/h3-6H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYAPZNXTSYATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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